molecular formula C18H26N2O3S B11511453 2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one

2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one

Cat. No.: B11511453
M. Wt: 350.5 g/mol
InChI Key: UMDIHOOKNDQYIW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperidine and a thiazolidinone precursor under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring or the thiazolidinone core.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammation.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazolidin-4-one
  • 2-(3,4-Dimethoxyphenyl)-3-[2-(pyrrolidin-1-yl)ethyl]-1,3-thiazolidin-4-one
  • 2-(3,4-Dimethoxyphenyl)-3-[2-(azepan-1-yl)ethyl]-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]-1,3-thiazolidin-4-one may exhibit unique biological activities or chemical reactivity due to the presence of the piperidine moiety. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C18H26N2O3S

Molecular Weight

350.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H26N2O3S/c1-22-15-7-6-14(12-16(15)23-2)18-20(17(21)13-24-18)11-10-19-8-4-3-5-9-19/h6-7,12,18H,3-5,8-11,13H2,1-2H3

InChI Key

UMDIHOOKNDQYIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(C(=O)CS2)CCN3CCCCC3)OC

Origin of Product

United States

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